(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O/c18-14-6-13(7-19-8-14)17(24)22-9-15(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMASTLQAJMUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step reactions. One common approach includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors under basic or acidic conditions.
Coupling Reactions: The final step involves coupling the bromopyridine moiety with the triazole-azetidine intermediate using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Target Enzyme
The primary target of this compound is the enzyme α-glucosidase . By inhibiting this enzyme, the compound affects carbohydrate digestion pathways, leading to a reduction in postprandial hyperglycemia—a common issue in individuals with type II diabetes.
Mode of Action
The inhibition of α-glucosidase results in decreased glucose absorption from complex carbohydrates, which can help manage blood sugar levels effectively.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential due to its ability to inhibit α-glucosidase. This property positions it as a candidate for developing drugs aimed at treating diabetes and related metabolic disorders. Studies have shown that compounds with similar structures exhibit significant antidiabetic effects .
Biological Studies
In biological research, this compound serves as a model for studying interactions with various biological targets. Its unique structural components allow researchers to explore its effects on enzyme activity and cellular responses. For instance, the triazole ring is known for its bioactivity and is often incorporated into pharmaceuticals for enhancing efficacy .
Material Science
The unique properties of (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone make it a candidate for the development of new materials with specific functionalities. Its potential applications include organic electronics and photonic devices due to its electronic properties stemming from the conjugated system present in its structure .
Antidiabetic Activity
In a study exploring the antidiabetic effects of various compounds, this compound demonstrated significant inhibition of α-glucosidase activity in vitro. This suggests that derivatives of this compound could be developed into effective antidiabetic medications.
Antimicrobial Properties
Research has indicated that compounds containing triazole rings exhibit notable antimicrobial activity. The incorporation of the triazole moiety in this compound may enhance its efficacy against various pathogens, making it a candidate for further exploration in antimicrobial drug development .
Mechanism of Action
The mechanism of action of (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors through hydrogen bonding and π-π interactions, while the bromopyridine moiety can participate in halogen bonding . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Azetidine vs. Furanone/Oxepane
- 3-Methyl-5-(4-phenyl-1H-1,2,3-triazol-1-yl)furan-2(5H)-one (1a): This compound replaces the azetidine core with a furanone ring. The absence of ring strain in the five-membered furanone may improve synthetic accessibility but reduce conformational rigidity compared to azetidine. Furanone derivatives are often associated with anti-inflammatory or antimicrobial activities, whereas azetidine-containing compounds may target enzymes requiring constrained geometries (e.g., proteases) .
- The synthesis of oxepane derivatives achieved an 88% yield under reflux conditions, suggesting that azetidine analogs might require optimized protocols due to their higher ring strain .
Key Structural Differences
Substituent Effects: Bromopyridine vs. Other Groups
- This contrasts with ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (), where electron-donating amino and ester groups may promote solubility but reduce membrane permeability .
- Triazole Linker :
The 1,2,3-triazole in the target compound is structurally analogous to 5-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-3-methylfuran-2(5H)-one (1d) (). Fluorine substitution on the phenyl ring in 1d may improve metabolic stability compared to bromine, albeit with reduced steric bulk .
Biological Activity
The compound (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition effects, supported by relevant research findings and data.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 368.24 g/mol. The structure features a brominated pyridine ring linked to a triazole and azetidine moiety, which are critical for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to the structure of this compound. For instance:
- Triazole Derivatives : Research indicates that triazole derivatives exhibit significant antimicrobial activity against various bacteria and fungi. The presence of both the pyridine and triazole rings enhances the compound's ability to disrupt microbial cell functions. Commonly tested organisms include:
Antitumor Activity
The compound's structural components suggest potential antitumor properties. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown:
- Inhibition of Cancer Cell Proliferation : These derivatives demonstrated antiproliferative effects against several cancer cell lines, indicating that similar compounds may also inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Research has highlighted the role of nitrogen-containing heterocycles in enzyme inhibition:
- Inhibition of Mycobacterial ATP Synthase : Some derivatives exhibit potent inhibitory effects on mycobacterial ATP synthase, making them candidates for tuberculosis treatment . This suggests that this compound may also possess similar enzyme-inhibitory properties.
Case Studies
A selection of studies illustrates the biological activity of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?
- Methodology : The compound’s synthesis can involve multi-step protocols, including:
- Microwave-assisted Suzuki-Miyaura cross-coupling for introducing the bromopyridine moiety (e.g., coupling 3-bromo-4-methylpyridine with boronic acids under argon) .
- Azetidine functionalization via nucleophilic substitution or click chemistry to install the triazole-phenyl group .
- Ketone formation using Friedel-Crafts acylation or reaction with activated carbonyl reagents .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical techniques :
- X-ray crystallography to resolve the 3D structure, particularly for verifying azetidine-triazole spatial arrangement .
- Multinuclear NMR (¹H, ¹³C) to assign protons and carbons, focusing on diagnostic peaks (e.g., azetidine N-CH₂, triazole C-H) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reaction yields during scale-up synthesis?
- Case study : highlights challenges in chlorination steps (e.g., side products from incomplete substitution).
- Mitigation :
Monitor reaction progress via real-time GC-MS to detect intermediates .
Adjust stoichiometry (e.g., excess POCl₃ for complete conversion) .
Use column chromatography (silica gel, gradient elution) to isolate pure product .
- Data reconciliation : Compare NMR spectra of intermediates with literature to identify impurities (e.g., unreacted starting material) .
Q. How can the biological activity of this compound be mechanistically explored using in vitro models?
- Approach :
- Target identification : Screen against kinase or GPCR panels due to structural similarity to pyrazolyl-triazole inhibitors .
- Enzyme assays : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC₅₀ determination .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds (e.g., triazole-pyrazole hybrids) .
Q. What crystallographic insights can guide SAR studies for optimizing this compound’s bioactivity?
- Structural analysis :
- Hydrogen bonding : Identify interactions between the azetidine N-atom and target proteins (e.g., via docking simulations using PDB structures) .
- Conformational rigidity : The planar triazole-phenyl group may enhance binding affinity to hydrophobic pockets .
Methodological Challenges and Solutions
Q. How can unexpected byproducts from triazole-azetidine coupling be characterized and mitigated?
- Byproduct identification :
- Use LC-MS/MS to detect dimers or oxidation products .
- Compare ¹H NMR shifts with known triazole regioisomers (1,4- vs. 1,5-substituted) .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Software :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
